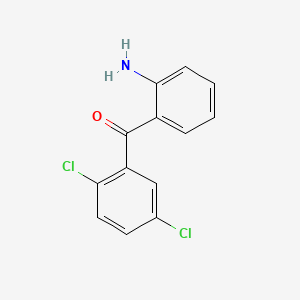

2-Amino-2',5'-dichlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-(2,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXFZGEDFKLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561176 | |

| Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21723-84-2 | |

| Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural and Synthetic Landscape of 2-Amino-2',5'-dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, properties, and synthetic utility of 2-Amino-2',5'-dichlorobenzophenone. It is a key intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of several benzodiazepines. This document compiles essential quantitative data, detailed experimental protocols, and a visualization of its application in a significant synthetic pathway.

Chemical Structure and Identification

This compound is an aromatic ketone with the chemical formula C₁₃H₉Cl₂NO. Its structure consists of a benzoyl group attached to an aniline ring, with chlorine atoms substituting both aromatic rings. The IUPAC name for this compound is (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone.

Molecular Structure:

The core structure features a central carbonyl group bridging two phenyl rings. One ring is substituted with an amino group at position 2 and a chlorine atom at position 5. The second phenyl ring has a chlorine atom at the 2' position.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for its identification, purification, and use in synthetic applications.

| Property | Value | Source |

| Molecular Weight | 266.12 g/mol | [1] |

| Melting Point | 87-89 °C | [2][3] |

| Appearance | Yellow to yellow-green powder | |

| Solubility | Soluble in methanol, DMF, DMSO, and ethanol.[3][4] Insoluble in water.[5] | |

| CAS Number | 2958-36-3 | [1] |

| IUPAC Name | (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | [1] |

| Molecular Formula | C₁₃H₉Cl₂NO | [1][4] |

| Monoisotopic Mass | 265.0061193 Da | [1] |

| XLogP3 | 4.4 | [1] |

| Mass Spectrometry (m/z) | Top Peak: 230, 2nd Highest: 265, 3rd Highest: 267 |

Experimental Protocols

This compound is a critical starting material for the synthesis of various pharmaceuticals. Below are detailed methodologies for its synthesis and its conversion to a key benzodiazepine.

Synthesis of this compound via Isoxazole Reduction

This method outlines the synthesis of the title compound through the reduction of an isoxazole precursor using iron powder.

Materials:

-

Isoxazole precursor

-

Toluene

-

Iron powder

-

Hydrochloric acid

Procedure: [6]

-

In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. The typical mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.

-

Slowly heat the mixture to reflux and maintain the temperature.

-

Monitor the reaction progress by sampling and testing until the reaction is complete.

-

Once the reaction is complete, separate the iron mud from the reaction mixture and perform press filtration.

-

Cool the filtrate and centrifuge to obtain the wet product of this compound.

-

Dry the product to obtain the finished this compound.

Synthesis of 2-(chloroacetamido)-5-chlorobenzophenone

This protocol describes the acylation of 2-amino-5-chlorobenzophenone, a related compound, which is a common step in the synthesis of benzodiazepine derivatives. The principles are directly applicable to this compound.

Conventional Method: [7]

-

In a flask, dissolve 1 mole of 2-amino-5-chlorobenzophenone in toluene.

-

Add 2 moles of chloroacetyl chloride to the solution.

-

Reflux the mixture for 2.5 hours to expel the hydrogen chloride gas formed.

-

Cool the solution.

-

Wash the solution with ice-cold dilute aqueous ammonia.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Filter the solution and concentrate it in vacuo.

-

Recrystallize the crude residue from alcohol to obtain 2-(chloroacetamido)-5-chlorobenzophenone.

Microwave Irradiation Method: [7]

-

In a microwave-safe vessel, dissolve 2-amino-5-chlorobenzophenone (0.464 g, 2 mmol) and chloroacetyl chloride (0.318 ml, 4 mmol) in toluene (20.0 ml).

-

Irradiate the mixture in a microwave oven at 360 W for 1 minute.

-

Cool the solution.

-

Wash with ice-cold dilute aqueous ammonia solution.

-

Dry with anhydrous sodium sulfate.

-

Filter and concentrate in vacuo.

-

Recrystallize the crude residue from alcohol to yield 2-(chloroacetamido)-5-chlorobenzophenone.

Application in Drug Synthesis: The Pathway to Lorazepam

This compound is a cornerstone in the synthesis of lorazepam, a widely used benzodiazepine. The following diagram illustrates the synthetic workflow from this precursor to the final active pharmaceutical ingredient.

Caption: Synthetic pathway of Lorazepam from this compound.

This multi-step synthesis highlights the versatility of this compound as a scaffold for building complex heterocyclic structures. The initial reaction with hydroxylamine to form the oxime is a key step, followed by cyclization and subsequent functional group manipulations to arrive at the final lorazepam molecule.[1]

References

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 3. Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-2',5-dichlorobenzophenone CAS#: 2958-36-3 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-2',5'-dichlorobenzophenone (CAS: 2958-36-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2',5'-dichlorobenzophenone, a key chemical intermediate in the synthesis of several pharmaceuticals. This document consolidates its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and its application in drug development, and a visualization of its role in the synthesis of active pharmaceutical ingredients and their subsequent biological interactions.

Chemical and Physical Properties

This compound is a yellow to yellow-green crystalline powder.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [2] |

| CAS Number | 2958-36-3 | [1] |

| Molecular Formula | C₁₃H₉Cl₂NO | [1] |

| Molecular Weight | 266.12 g/mol | [1] |

| Appearance | Yellow to yellow-green powder | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | 453.6 ± 40.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water. Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). | [1][4] |

| pKa (Predicted) | -0.97 ± 0.10 | [1] |

| LogP (Predicted) | 4.4 | [2] |

| EINECS Number | 220-985-2 | [1] |

| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | [2] |

| UV max (Ethanol) | 257, 296 nm | [4] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[1] It is an irritant to the skin, eyes, and respiratory system.[1]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritant | H315: Causes skin irritation |

| Eye Irritant | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Role in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of several benzodiazepine drugs.[4] These drugs are a class of psychoactive compounds that act on the central nervous system and are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.

Notably, it is a direct precursor to Lorazepam , a widely prescribed anti-anxiety medication.[4] It is also used in the synthesis of other benzodiazepines such as diclazepam, prazepam, and delorazepam.[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-amino-5-chlorobenzophenones is through the reduction of a 3-phenyl-benzo-isoxazole intermediate.[5][6] This method, known as the Bechamp reduction, utilizes iron powder in the presence of an acid.[5]

Reaction Scheme:

5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole → this compound

Materials:

-

5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole

-

Toluene

-

Iron powder

-

Hydrochloric acid

-

Water

-

Reaction kettle with heating and stirring capabilities

-

Filtration apparatus

-

Centrifuge

-

Drying oven

Procedure:

-

Charging the Reactor: In a reaction kettle, charge toluene, hydrochloric acid, 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole, and iron powder in a mass ratio of approximately 2.5 : 1.2 : 1 : 0.5 (toluene : hydrochloric acid : isoxazole : iron powder).[6]

-

Reaction: Slowly heat the mixture to reflux (approximately 110°C) with continuous stirring.[6] Maintain the temperature and monitor the reaction progress by sampling and analysis until the starting material is consumed (approximately 2.75 hours).[6]

-

Work-up: Once the reaction is complete, stop stirring and allow the mixture to stand for 15 minutes to let the iron sludge settle.[6]

-

Filtration: Separate the iron sludge from the liquid phase via press filtration.[6]

-

Crystallization and Isolation: Cool the filtrate, which will cause the this compound to crystallize.[6] Isolate the wet product by centrifugation.[6]

-

Drying: Dry the product in an oven to obtain the final this compound.[6]

Synthesis of a Lorazepam Intermediate from this compound

This protocol outlines the initial acylation step in the synthesis of a key intermediate for Lorazepam.

Reaction Scheme:

This compound + Chloroacetyl chloride → 2-Chloroacetylamino-2',5'-dichlorobenzophenone

Materials:

-

This compound

-

Chloroacetyl chloride

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve this compound in an appropriate organic solvent in the reaction vessel. A suggested mass-to-volume ratio is 1:8 g/ml.

-

Acylation: Cool the solution to a temperature between 0-30°C.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of this compound to chloroacetyl chloride should be between 1:1.05 and 1:1.5.

-

Reaction Time: Stir the reaction mixture for 0.5-2 hours.

-

Work-up and Isolation: Upon completion of the reaction, the product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.

Visualizations

Synthetic Pathway and Biological Mechanism of Action

The following diagram illustrates the synthetic pathway from this compound to the active pharmaceutical ingredient, Lorazepam, and its subsequent mechanism of action on the GABA-A receptor.

Caption: Synthesis of Lorazepam and its potentiation of GABA-A receptor activity.

Experimental Workflow for Synthesis

The following diagram outlines a typical laboratory workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 2. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 21723-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DD278473A3 - PROCESS FOR THE PREPARATION OF 2-AMINO-5-CHLORO-BENZOPHENONES - Google Patents [patents.google.com]

- 6. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

Key chemical properties of 2-Amino-2',5'-dichlorobenzophenone.

An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-2',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of several benzodiazepine drugs, including lorazepam, triazolam, and diclazepam.[1] Its chemical properties, reactivity, and purity are critical factors that influence the yield and quality of these pharmaceutically important compounds. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and a visualized synthetic pathway to a key benzodiazepine intermediate.

Chemical Identity and Physical Properties

This compound typically presents as a yellow to yellow-green crystalline powder under standard conditions.[2] Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Identifiers and Names

| Attribute | Value |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone[3][4] |

| CAS Number | 2958-36-3[2][5] |

| Molecular Formula | C₁₃H₉Cl₂NO[2][5] |

| Molecular Weight | 266.12 g/mol [2][5] |

| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N[3] |

| Synonyms | 2-Amino-5-chloro-2'-chlorobenzophenone, Lorazepam Impurity A[2][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Appearance | Yellow to yellow-green powder | [2] |

| Melting Point | 87-89 °C | |

| Boiling Point | 453.6 ± 40.0 °C | (Predicted)[6] |

| Solubility | Methanol: SolubleDMF: 30 mg/mLDMSO: 30 mg/mL, 175 mg/mL (with ultrasonication)[7]Ethanol: 30 mg/mLWater: Insoluble[6] | |

| pKa | -0.97 ± 0.10 | (Predicted)[6] |

| LogP | 4.4 | (Computed by XLogP3)[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Table 3: Spectroscopic Properties

| Technique | Data |

| UV-Vis | λmax: 257, 296 nm |

| Mass Spectrometry | Top Peaks (m/z): 230, 265, 139[3] |

| FTIR | Spectra available, often obtained via KBr pellet technique[4] |

| Raman | Spectra available, often obtained via FT-Raman technique[4] |

| ¹³C NMR | Spectra available for structural confirmation[8] |

Experimental Protocols

This section details the methodologies for determining key properties and for a significant synthetic application of the title compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

-

Methodology: A common method for determining the melting point of this compound and its derivatives involves using a programmable melting point apparatus.

-

Protocol:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The tube is placed in a microprocessor-based melting point apparatus, such as a Veego-programmable model.[9]

-

The temperature is gradually increased, and the range from the appearance of the first liquid drop to the complete melting of the material is recorded as the melting point.[9] The reported range for this compound is 87-89 °C.

-

Solubility Determination in DMSO

Understanding solubility is essential for preparing solutions for reactions or analysis.

-

Methodology: The solubility of this compound in dimethyl sulfoxide (DMSO) has been determined to be significantly enhanced with mechanical assistance.

-

Protocol:

-

To a known volume of new, anhydrous DMSO, add a weighed amount of this compound.

-

The mixture is subjected to ultrasonication to facilitate dissolution.

-

This method can achieve a concentration as high as 175 mg/mL.[7] It is noted that hygroscopic (water-absorbing) DMSO can negatively impact the solubility.[7]

-

Synthetic Protocol: Preparation of a Lorazepam Intermediate

This compound is a key starting material for the synthesis of lorazepam. A crucial step is the formation of the N-oxide intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide. The following workflow outlines a modern synthetic route.[3]

-

Step 1: Acylation

-

Reaction: this compound is reacted with chloroacetyl chloride in an acylation reaction.

-

Protocol: The molar ratio of the aminobenzophenone to chloroacetyl chloride is typically 1:1.05 to 1.5. The reaction is conducted in an organic solvent such as dichloromethane or ethyl acetate. This step yields 2-chloroacetamido-2',5'-dichlorobenzophenone.[3]

-

-

Step 2: Cyclization

-

Reaction: The product from Step 1, 2-chloroacetamido-2',5'-dichlorobenzophenone, undergoes a cyclization reaction with urotropine (hexamine) and ammonium acetate.

-

Protocol: This reaction forms the seven-membered diazepine ring, yielding 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.[3]

-

-

Step 3: Oxidation

-

Reaction: The benzodiazepine-2-one from Step 2 is oxidized to form the N-oxide.

-

Protocol: The oxidation is carried out using hydrogen peroxide to produce the final lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide.[3]

-

Visualization of Synthetic Pathway

The synthesis of the lorazepam intermediate from this compound is a well-defined process that can be visualized to illustrate the chemical transformations.

Caption: Synthetic workflow for a key lorazepam intermediate.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. A thorough understanding of its chemical and physical properties, substantiated by reliable experimental protocols, is paramount for its effective use. The spectroscopic data provide the necessary tools for identity and purity confirmation, while the detailed synthetic pathways illustrate its practical application in the creation of complex drug molecules. This guide serves as a foundational technical resource for professionals engaged in the research and development of benzodiazepines and related compounds.

References

- 1. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on New Route of Synthesis of Some Triazolobenzodiazepines - ProQuest [proquest.com]

- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 4. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2',5-dichlorobenzophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Amino-2',5-dichlorobenzophenone Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spectrabase.com [spectrabase.com]

- 9. arabjchem.org [arabjchem.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2',5'-dichlorobenzophenone is a chlorinated aromatic ketone that has carved a significant niche in both synthetic medicinal chemistry and analytical sciences. Its unique structural features, possessing both a nucleophilic amino group and a reactive ketone functionality, make it a valuable starting material and intermediate for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth exploration of the primary research applications of this compound, with a focus on its role in the synthesis of psychoactive drugs and its utility in analytical methodologies.

Core Application: Synthesis of Benzodiazepines

The most prominent application of this compound in research is its role as a key precursor in the synthesis of several benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] Its di-chlorinated structure is integral to the final structure and pharmacological activity of the resulting drugs.

Benzodiazepines Synthesized from this compound:

-

Lorazepam: A widely prescribed anxiolytic and sedative.[1]

-

Diclazepam: A benzodiazepine with anxiolytic and muscle relaxant properties.[1]

-

Delorazepam: Another member of the benzodiazepine class with similar pharmacological effects.[1]

-

Triazolam: A short-acting benzodiazepine primarily used to treat severe insomnia.[2]

The general synthetic strategy involves the reaction of the amino group and the ketone of the benzophenone core to form the characteristic seven-membered diazepine ring.

Quantitative Data on Benzodiazepine Synthesis

The following table summarizes the reported yield for a key intermediate step in the synthesis of a lorazepam precursor starting from this compound.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Chloroacetylamino-2',5'-dichlorobenzophenone | This compound | Chloroacetyl chloride, Anhydrous potassium carbonate | Ethyl acetate | 96.21% | [3] |

Experimental Protocols

Synthesis of a Lorazepam Intermediate: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide

This protocol outlines a three-step synthesis of a key intermediate in the production of lorazepam, starting from this compound.[3]

Step 1: Synthesis of 2-Chloroacetylamino-2',5'-dichlorobenzophenone

-

To a 3L three-necked flask, add 150g of this compound, 124.6g of anhydrous potassium carbonate, and 1200ml of ethyl acetate.

-

Cool the mixture to approximately 10°C using an ice water bath.

-

Slowly add 82.8g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, add 1000ml of water to the flask and stir for 30 minutes.

-

Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain 2-chloroacetylamino-2',5'-dichlorobenzophenone as a pale yellow solid.

Step 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one

Detailed experimental parameters for this step, including reactant quantities and reaction conditions, are proprietary to the cited patent but involve the reaction of the product from Step 1 with urotropine and ammonium acetate.[3]

Step 3: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide

This step involves the oxidation of the product from Step 2 using hydrogen peroxide to yield the final intermediate.[3]

Visualizing the Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of the lorazepam intermediate.

Caption: Synthetic pathway for a lorazepam intermediate.

Applications in Analytical Chemistry

Beyond its role in synthesis, this compound also finds applications in analytical chemistry, primarily as a reagent or reference standard.

Spectrophotometric Determination of Hexavalent Chromium

Research has explored the use of this compound as a spectrophotometric reagent for the determination of hexavalent chromium [Cr(VI)] in environmental samples. While the established standard method relies on 1,5-diphenylcarbazide, the potential use of novel reagents is an area of ongoing investigation. The principle of such a method would likely involve the formation of a colored complex between Cr(VI) and this compound, with the absorbance of the complex being proportional to the concentration of Cr(VI).

A detailed, validated protocol for the use of this compound as the primary reagent for Cr(VI) analysis is not yet widely established in the literature.

Electroanalytical Studies of Benzodiazepines

In the field of electrochemistry, this compound is utilized in the study of the electroanalytical behavior of benzodiazepines, such as mexazolam. The electroactive nature of the azomethine group present in many benzodiazepines allows for their determination using techniques like voltammetry. This compound can serve as a reference standard or a starting material for the synthesis of electroactive derivatives for these studies.

Specific methodologies often involve the development of modified electrodes to enhance the sensitivity and selectivity of the determination.

Conclusion

This compound is a compound of significant interest to researchers in both the pharmaceutical and analytical fields. Its primary and most well-documented use is as a crucial building block in the synthesis of a range of benzodiazepine drugs. The detailed synthetic protocols and the potential for optimization of these reactions continue to be of interest to drug development professionals. Furthermore, its application as a reagent in analytical methods, although less established, presents opportunities for the development of novel analytical techniques. This guide has provided a comprehensive overview of the core research uses of this versatile molecule, offering valuable insights for scientists working at the interface of chemistry, medicine, and environmental analysis.

References

- 1. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]

- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

The Biological Landscape of 2-Amino-2',5'-dichlorobenzophenone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2',5'-dichlorobenzophenone is a synthetic compound that primarily serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably certain benzodiazepines. While data on the intrinsic biological activity of this compound itself is limited in publicly available scientific literature, the structural motif of substituted 2-aminobenzophenones has been extensively explored, leading to the discovery of derivatives with a range of pharmacological properties. This technical guide provides an in-depth overview of the documented biological activities of derivatives of the closely related 2-aminobenzophenone core, with a focus on anticonvulsant, skeletal muscle relaxant, and antimicrobial activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Benzophenones are a class of aromatic ketones that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The introduction of an amino group at the 2-position and various substituents on the phenyl rings can profoundly influence their pharmacological profile. This compound, with its distinct substitution pattern, is a key precursor in the synthesis of several pharmaceuticals.[1][2] This guide will delve into the known biological activities of molecules derived from the 2-aminobenzophenone scaffold, providing a comprehensive resource for researchers in drug discovery and development.

Synthetic Pathways

The primary utility of this compound is as a starting material for the synthesis of more complex molecules. A notable example is its use in the synthesis of the benzodiazepine, lorazepam.[1] The general synthetic approach often involves the reaction of the amino group or the ketone moiety to build more elaborate heterocyclic systems.

Caption: General synthetic scheme for benzodiazepine synthesis.

Biological Activities of 2-Aminobenzophenone Derivatives

Anticonvulsant Activity

Derivatives of 2-aminobenzophenones have been investigated for their potential as anticonvulsant agents. The following table summarizes the anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives.

Table 1: Anticonvulsant Activity of 2-Amino-1,3,4-thiadiazole Derivatives [3]

| Compound | R Group | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 4a | H | >100 | >100 |

| 4b | Me | >100 | 95.52 |

| 4c | Et | 20.11 | 35.33 |

| Diazepam | - | 1.62 | 1.66 |

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. ED₅₀: Median Effective Dose.

Skeletal Muscle Relaxant Activity

A series of novel 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their skeletal muscle relaxant properties.[4] While specific quantitative data such as ED₅₀ values were not provided in the reviewed literature, the studies indicated that these compounds exhibit significant activity.

Antimicrobial Activity

The antimicrobial potential of benzophenone derivatives has also been explored. A study on 2-Amino-5-nitrobenzophenone derivatives demonstrated their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticonvulsant Activity Evaluation

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Caption: Workflow for the Maximal Electroshock (MES) test.

Protocol:

-

Animals: Male albino mice weighing 20-25 g are used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Seizure Induction: After a specified pretreatment time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor component of the seizure (ED₅₀) is calculated using probit analysis.[3]

The scPTZ test is a model for identifying drugs effective against myoclonic and absence seizures.

Protocol:

-

Animals: Male albino mice weighing 20-25 g are used.

-

Compound Administration: Test compounds are administered i.p. at various doses.

-

Chemoconvulsant Administration: After the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.

-

Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.[3]

Skeletal Muscle Relaxant Activity Evaluation

The Rotarod test is used to assess motor coordination and the muscle relaxant effects of drugs.

Caption: Workflow for the Rotarod test.

Protocol:

-

Apparatus: A rotating rod apparatus (e.g., 2.5 cm diameter) is used.

-

Animals: Mice are pre-selected for their ability to remain on the rotating rod for a set period (e.g., 5 minutes at 25 rpm).

-

Compound Administration: The test compounds are administered to the trained animals.

-

Testing: At various time intervals after drug administration, the mice are placed back on the rotating rod.

-

Data Recording: The time for which each mouse remains on the rod is recorded. A decrease in the time spent on the rod compared to the control group indicates muscle relaxation.[4]

Antimicrobial Activity Evaluation

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Culture Preparation: Bacterial cultures are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of 2-aminobenzophenone derivatives are often attributed to their ability to interact with specific biological targets. For instance, the anticonvulsant and muscle relaxant effects of benzodiazepines, which can be synthesized from 2-aminobenzophenones, are primarily mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion and Future Directions

This compound remains a valuable scaffold in synthetic and medicinal chemistry. While its own biological activity profile is not well-defined, its derivatives have shown promise as anticonvulsants, skeletal muscle relaxants, and antimicrobial agents. The data and protocols presented in this guide offer a foundation for further investigation into this chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to elucidate structure-activity relationships and identify lead compounds with improved potency and safety profiles. Furthermore, detailed mechanistic studies are warranted to fully understand the molecular targets and signaling pathways involved in their pharmacological effects.

References

An In-depth Technical Guide to the Reaction Mechanisms of Dichlorobenzophenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core reaction mechanisms associated with dichlorobenzophenone compounds. Dichlorobenzophenones are a class of aromatic ketones that serve as versatile intermediates in organic synthesis, finding applications in the development of polymers, dyes, and pharmaceutical agents. Understanding their reactivity is crucial for designing synthetic routes and predicting product outcomes. This document details key transformations including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, carbonyl reduction, and photochemical reactions, complete with detailed experimental protocols and mechanistic diagrams.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution on the chloro-substituted rings of dichlorobenzophenone is generally challenging. The chlorine atoms are on aryl rings that are not sufficiently activated by strong electron-withdrawing groups; the benzoyl group itself is only moderately deactivating. Therefore, classical SNAr reactions require harsh conditions. A more effective and widely used method for forming C-N and C-O bonds at the aryl chloride positions is the copper-catalyzed Ullmann Condensation .[1]

Reaction Mechanism: Ullmann Condensation

The Ullmann reaction facilitates the coupling of aryl halides with nucleophiles such as amines, alcohols, and thiols, using a copper catalyst. The reaction is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.

-

Oxidative Addition: The aryl halide (dichlorobenzophenone) undergoes oxidative addition to a Cu(I) species, forming a Cu(III) intermediate.

-

Coordination & Deprotonation: The nucleophile (e.g., an amine or alcohol) coordinates to the copper center, followed by deprotonation, often assisted by a base.

-

Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from the Cu(III) complex, yielding the substituted product and regenerating the Cu(I) catalyst.

Experimental Protocol: Ullmann Amination of 4,4'-Dichlorobenzophenone

This protocol describes a representative Ullmann condensation for the mono-amination of 4,4'-dichlorobenzophenone with morpholine.

-

Materials: 4,4'-Dichlorobenzophenone (1.0 mmol, 251 mg), Morpholine (1.2 mmol, 105 µL), Copper(I) Iodide (CuI) (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4,4'-dichlorobenzophenone, CuI, L-proline, and K₂CO₃.

-

Add anhydrous DMSO, followed by the morpholine via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After 24 hours (or upon completion), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired mono-aminated product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex.[2] This reaction is particularly useful for synthesizing biaryl structures from dichlorobenzophenone.[3][4]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki reaction involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst reacts with the aryl chloride (dichlorobenzophenone) to form a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: In the presence of a base, the organoboron species (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Suzuki Coupling of 4,4'-Dichlorobenzophenone

This protocol outlines a representative Suzuki-Miyaura reaction for the mono-arylation of 4,4'-dichlorobenzophenone with phenylboronic acid.[6]

-

Materials: 4,4'-Dichlorobenzophenone (1.0 mmol, 251 mg), Phenylboronic Acid (1.2 mmol, 146 mg), Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg), SPhos ligand (0.04 mmol, 16 mg), Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg), Toluene (4 mL), Water (1 mL).

-

Procedure:

-

In a Schlenk tube, combine 4,4'-dichlorobenzophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add the degassed toluene and water via syringe.

-

Seal the tube and place the mixture in a preheated oil bath at 100 °C.

-

Stir vigorously for 12-18 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

-

Purification: Purify the residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 4-chloro-4'-phenylbenzophenone.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reduction of the Carbonyl Group

The ketone functionality of dichlorobenzophenones can be readily reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, as it will not reduce the aryl chlorides.

Reaction Mechanism: Carbonyl Reduction

The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

-

Nucleophilic Attack: A hydride ion from the BH₄⁻ complex attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in a tetracoordinate borate-alkoxide intermediate.

-

Protonation (Workup): Subsequent addition of a protic solvent (like water or dilute acid) during the workup step protonates the resulting alkoxide to yield the final secondary alcohol product, diphenylmethanol.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Lorazepam from 2-Amino-2',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Lorazepam, a benzodiazepine anxiolytic, starting from 2-amino-2',5'-dichlorobenzophenone. The described multi-step synthesis is a common route employed in the pharmaceutical industry.

Overview of the Synthetic Pathway

The synthesis of Lorazepam from this compound is a multi-step process that involves the initial acylation of the starting material, followed by cyclization to form the benzodiazepine ring, and subsequent oxidation and hydrolysis steps. This route is notable for its efficiency and the use of readily available reagents. This compound serves as a critical precursor in the formation of several benzodiazepines, including Lorazepam.[1][2]

Experimental Protocols

Step 1: Acylation of this compound

This initial step involves the N-acylation of this compound with chloroacetyl chloride to form 2-chloroacetamido-2',5'-dichlorobenzophenone.[3]

Materials:

-

This compound

-

Chloroacetyl chloride

-

Organic solvent (e.g., dichloromethane, ethyl acetate, acetone, or tetrahydrofuran)

-

Acid-binding agent (e.g., pyridine, triethylamine)

-

Water

Procedure:

-

Dissolve this compound in an appropriate organic solvent. The recommended mass-to-volume ratio is 1:5 to 1:15 g/mL, with 1:8 g/mL being preferable.[3]

-

Cool the solution to a temperature between 0 to 30 °C, with a preferred range of 5 to 20 °C.[3]

-

Slowly add chloroacetyl chloride to the solution. The molar ratio of this compound to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[3]

-

Add an acid-binding agent to the reaction mixture. The molar ratio of the acid scavenger to this compound should be in the range of 1.1-2.5:1.[3]

-

Allow the reaction to proceed for 0.5 to 2 hours, with a preferred reaction time of 1 hour.[3]

-

Upon completion of the reaction, add water to the mixture, stir, and then filter the precipitate.

-

Dry the filtered product to obtain 2-chloroacetamido-2',5'-dichlorobenzophenone.

Step 2: Diazepine Ring Closure

The intermediate from Step 1 is then cyclized to form the benzodiazepine ring structure.

Materials:

-

2-chloroacetamido-2',5'-dichlorobenzophenone

-

Urotropine

-

Ammonium acetate

-

Ethanol

Procedure:

-

React 2-chloroacetamido-2',5'-dichlorobenzophenone with urotropine and ammonium acetate in ethanol.[3]

-

After the reaction is complete, purify the product. This can be achieved by distilling off 70-90% of the ethanol.[3]

Step 3: Imine N-Oxidation

The resulting benzodiazepine is then oxidized to form the N-oxide intermediate.

Materials:

-

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Hydrogen peroxide

Procedure:

-

Perform an oxidation reaction on 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one using hydrogen peroxide.[3] This step yields 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide, which is an important intermediate and a known impurity of Lorazepam (Lorazepam impurity B).[3]

Step 4: Polonovski-type Rearrangement and Hydrolysis

The N-oxide intermediate undergoes a rearrangement and subsequent hydrolysis to yield Lorazepam.

Procedure:

-

A Polonovski-type rearrangement is carried out on the N-oxide intermediate.[4]

-

This is followed by ester hydrolysis to yield the final product, Lorazepam.[4] A common method involves hydrolysis with an ethanolic sodium hydroxide solution.[5]

Data Presentation

| Parameter | Step 1: Acylation | Step 2: Ring Closure | Step 3: N-Oxidation | Step 4: Rearrangement & Hydrolysis | Overall Yield |

| Key Reagents | This compound, Chloroacetyl chloride | 2-chloroacetamido-2',5'-dichlorobenzophenone, Urotropine, Ammonium acetate | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, Hydrogen peroxide | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide | - |

| Solvent | Dichloromethane, Ethyl acetate, Acetone, or Tetrahydrofuran[3] | Ethanol[3] | Not specified | Not specified | - |

| Temperature | 0-30 °C (preferred 5-20 °C)[3] | Not specified | Not specified | Not specified | - |

| Reaction Time | 0.5-2 hours (preferred 1 hour)[3] | Not specified | Not specified | Not specified | 72.5 minutes (in continuous flow)[4] |

| Reported Yield | High[3] | - | - | - | 42.5% to 64%[6][7] |

| Purity | - | - | - | >99% (in continuous flow)[4] | 98.6%[6] |

Mandatory Visualizations

Logical Workflow for Lorazepam Synthesis

Caption: Synthetic workflow for Lorazepam from this compound.

References

- 1. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CZ298518B6 - Purification process of Lorazepam - Google Patents [patents.google.com]

- 6. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application of 2-Amino-2',5'-dichlorobenzophenone as a benzodiazepine precursor.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-2',5'-dichlorobenzophenone as a key starting material in the synthesis of benzodiazepines, with a primary focus on the production of Lorazepam. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is a substituted benzophenone that serves as a crucial precursor in the synthesis of several pharmacologically significant 1,4-benzodiazepines. Its unique dichlorinated structure is integral to the final structure and activity of the resulting therapeutic agents. This document details its primary application in the synthesis of Lorazepam, a potent anxiolytic, sedative, and anticonvulsant drug.

Synthetic Applications

The principal application of this compound is in the multi-step synthesis of Lorazepam. The synthetic route involves an initial acylation of the amino group, followed by a cyclization to form the core benzodiazepine ring structure, and subsequent chemical modifications to yield the final product.

Table 1: Summary of a Synthetic Route to a Lorazepam Intermediate

| Step | Reaction | Key Reagents & Solvents | Reaction Conditions | Yield |

| 1 | Acylation | This compound, Chloroacetyl chloride, Anhydrous potassium carbonate, Ethyl acetate | 10-20°C, 1 hour | 96.21% |

| 2 | Cyclization | 2-Chloroacetamido-2',5'-dichlorobenzophenone, Urotropine, Ammonium acetate, Ethanol | Reflux | High (not specified) |

| 3 | Oxidation | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, Hydrogen peroxide | - | - |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroacetamido-2',5'-dichlorobenzophenone[1]

This protocol details the acylation of this compound.

Materials:

-

This compound (150 g)

-

Anhydrous potassium carbonate (124.6 g)

-

Ethyl acetate (1200 ml)

-

Chloroacetyl chloride (82.8 g)

-

Water (1000 ml)

-

3L three-necked flask

-

Ice water bath

-

Stirrer

-

Filtration apparatus

Procedure:

-

To a 3L dry three-necked flask, add 150 g of this compound, 124.6 g of anhydrous potassium carbonate, and 1200 ml of ethyl acetate.

-

Cool the mixture to approximately 10°C using an ice water bath.

-

Slowly add 82.8 g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, add 1000 ml of water to the reaction flask and stir for 30 minutes.

-

Filter the mixture by suction.

-

Dry the collected solid product at 80°C for 4 hours to yield 185.5 g of a pale yellow solid powder (2-Chloroacetamido-2',5'-dichlorobenzophenone).

-

The calculated yield is 96.21%.

Protocol 2: Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]

This protocol describes the cyclization of the acylated intermediate.

Materials:

-

2-Chloroacetamido-2',5'-dichlorobenzophenone

-

Urotropine

-

Ammonium acetate

-

Ethanol (90-99 wt%)

-

Reaction vessel with reflux condenser

Procedure:

-

In a suitable reaction vessel, combine 2-Chloroacetamido-2',5'-dichlorobenzophenone, urotropine, and ammonium acetate in a molar ratio of 1:1-2.5 (e.g., 1:2.2:2.2).[1]

-

Add ethanol or an ethanol-water solution (90-99 wt% ethanol) with a mass-to-volume ratio of 1:5-15 g/ml (preferably 1:10 g/ml) relative to the 2-Chloroacetamido-2',5'-dichlorobenzophenone.[1]

-

Heat the reaction mixture to reflux and maintain under reflux conditions until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction product can be purified. A suggested purification method involves distilling off 70-90% of the ethanol.[1]

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic pathway for a Lorazepam intermediate and the general experimental workflow.

Caption: Synthetic pathway to a key benzodiazepine intermediate.

Caption: General experimental workflow for synthesis.

Further Synthetic Steps for Lorazepam

Following the formation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the synthesis of Lorazepam typically proceeds through the following steps, although detailed protocols for these specific transformations starting from the dichlorinated precursor were not fully detailed in the initial search results:

-

N-Oxidation: The nitrogen at position 4 of the benzodiazepine ring is oxidized, often using an oxidizing agent like hydrogen peroxide, to form the corresponding N-oxide.[1]

-

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the benzodiazepine ring.

-

Hydrolysis: If protecting groups are used, a final hydrolysis step yields Lorazepam.

A known, though less detailed, synthetic route to Lorazepam from 2-amino-2′,5-dichlorobenzophenone involves reaction with hydroxylamine, followed by reaction with chloroacetyl chloride to form a quinazolin-3-oxide intermediate. A subsequent ring expansion with methylamine, acetylation, and hydrolysis steps lead to Lorazepam.[2]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of benzodiazepines, most notably Lorazepam. The provided protocols and data offer a solid foundation for researchers and drug development professionals working on the synthesis of these important pharmaceutical compounds. The synthetic pathways, while involving multiple steps, are well-established and can be optimized to achieve high yields of the desired products. Further research into optimizing the later stages of the Lorazepam synthesis from this specific precursor could be beneficial.

References

Spectrophotometric method for hexavalent chromium determination using 2-Amino-2',5'-dichlorobenzophenone.

Note to the Reader: A comprehensive search of scientific literature did not yield a validated or established spectrophotometric method for the determination of hexavalent chromium using 2-Amino-2',5'-dichlorobenzophenone. The following application notes and protocols detail the widely accepted and standardized method employing 1,5-diphenylcarbazide, which is the cornerstone for the colorimetric analysis of hexavalent chromium.

Introduction

Hexavalent chromium [Cr(VI)] is a significant environmental and industrial concern due to its toxicity and carcinogenicity. Accurate and sensitive quantification of Cr(VI) is crucial for environmental monitoring, industrial process control, and ensuring public health. The spectrophotometric method using 1,5-diphenylcarbazide (DPC) is a robust, sensitive, and widely adopted technique for this purpose. In an acidic medium, Cr(VI) oxidizes DPC to form a highly colored magenta complex, which can be quantified by measuring its absorbance at a specific wavelength. This method is applicable to various matrices, including drinking water, wastewater, and industrial effluents.

Principle of the Method

The determination of hexavalent chromium by the 1,5-diphenylcarbazide method is based on the reaction in which Cr(VI) in an acidic solution oxidizes 1,5-diphenylcarbazide to 1,5-diphenylcarbazone, resulting in the formation of a stable, intensely colored red-violet complex. The absorbance of this complex is measured spectrophotometrically at approximately 540 nm. The intensity of the color is directly proportional to the concentration of hexavalent chromium.

Experimental Protocols

Reagent Preparation

-

Stock Chromium Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for one hour, in deionized water and dilute to 1000 mL in a volumetric flask.

-

Standard Chromium Solution (10 mg/L): Pipette 10.0 mL of the stock chromium solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.

-

Working Chromium Standards (0.1 - 1.0 mg/L): Prepare a series of working standards by appropriately diluting the standard chromium solution.

-

1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store this solution in a brown bottle and discard it if it becomes discolored.[1]

-

Sulfuric Acid Solution (1 M): Slowly add 56 mL of concentrated sulfuric acid (H₂SO₄) to approximately 800 mL of deionized water, cool, and dilute to 1000 mL.

Instrumentation

-

Spectrophotometer: A spectrophotometer capable of measuring absorbance at 540 nm with a light path of 1 cm or longer is required.

-

pH Meter: For adjusting the pH of the samples.

-

Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware. All glassware should be thoroughly cleaned and rinsed with deionized water. Glassware previously cleaned with chromic acid should be avoided.[2]

Sample Preparation and Analysis

-

Sample Collection and Preservation: Collect samples in clean plastic or glass containers. To retard the chemical activity of hexavalent chromium, samples should be stored at 4°C and analyzed as soon as possible, ideally within 24 hours of collection.[1]

-

pH Adjustment: Take a known volume of the sample (e.g., 50 mL) and adjust the pH to approximately 2.0 ± 0.5 with 1 M sulfuric acid.

-

Color Development: Add 1.0 mL of the 1,5-diphenylcarbazide solution and mix well. Allow the solution to stand for 5-10 minutes for full color development.[1]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner but without the chromium standard.

-

Calibration Curve: Prepare a series of standards with known concentrations of Cr(VI). Treat these standards in the same way as the samples and measure their absorbance. Plot a calibration curve of absorbance versus Cr(VI) concentration.

-

Concentration Determination: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

Data Presentation

Table 1: Typical Calibration Data for Cr(VI) Determination

| Standard Concentration (mg/L) | Absorbance at 540 nm |

| 0.0 (Blank) | 0.002 |

| 0.1 | 0.085 |

| 0.2 | 0.170 |

| 0.4 | 0.345 |

| 0.6 | 0.510 |

| 0.8 | 0.680 |

| 1.0 | 0.850 |

Table 2: Method Performance Characteristics

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 540 nm |

| Linearity Range | 0.1 - 1.0 mg/L |

| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | Typically < 0.01 mg/L |

| Limit of Quantification (LOQ) | Typically < 0.05 mg/L |

| Interferences | Molybdenum, vanadium, and mercury can interfere at high concentrations.[1] |

Visualizations

Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).

Caption: Simplified reaction pathway for Cr(VI) with 1,5-diphenylcarbazide.

References

Application Note: Electroanalytical Study of Mexazolam and its Degradation Product

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mexazolam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The monitoring of its concentration in pharmaceutical formulations and biological fluids is crucial for ensuring therapeutic efficacy and safety. This application note describes a detailed protocol for the electroanalytical determination of mexazolam. While the direct electrochemical conversion of mexazolam to 2-Amino-2',5'-dichlorobenzophenone is not extensively reported in the literature, this document outlines a general electroanalytical approach for benzodiazepines, which typically involves the reduction of the azomethine group. A plausible degradation pathway to a benzophenone derivative is presented for illustrative purposes.

The primary active metabolite of mexazolam is chlornordiazepam.[1] Benzodiazepines are known to be electroactive, primarily due to the presence of a reducible azomethine group in their structure.[2][3][4] This characteristic allows for their determination using various electroanalytical techniques such as voltammetry.[2][4][5]

Principle of Detection

The electroanalytical determination of benzodiazepines is typically based on the electrochemical reduction of the C=N (azomethine) bond present in the seven-membered diazepine ring.[2][3][4] This reduction is an irreversible process that produces a well-defined cathodic peak in voltammetric techniques. By controlling the experimental conditions, such as pH and supporting electrolyte, a sensitive and selective determination of the drug can be achieved. Under certain conditions, such as acidic or basic hydrolysis, benzodiazepines can degrade into benzophenone derivatives.[6][7] This application note will also explore a hypothetical electrochemical pathway that may lead to the formation of a benzophenone-like structure.

Quantitative Data Summary

The following table summarizes representative quantitative data for the electroanalytical determination of a benzodiazepine, which can be adapted for mexazolam.

| Parameter | Value |

| Linear Range | 0.1 µM - 100 µM |

| Limit of Detection (LOD) | 0.03 µM |

| Limit of Quantification (LOQ) | 0.1 µM |

| Correlation Coefficient (r²) | 0.998 |

| Relative Standard Deviation (RSD) | < 2.5% |

| Recovery | 97.5% - 102.2% |

Experimental Protocols

1. Reagents and Solutions

-

Mexazolam Stock Solution (1 mM): Accurately weigh the appropriate amount of mexazolam standard and dissolve it in a suitable solvent (e.g., methanol or ethanol). Dilute to the mark in a volumetric flask. Store at 4°C in the dark.

-

Supporting Electrolyte: A Britton-Robinson (B-R) buffer solution (pH 4.0) is recommended. To prepare, mix equal volumes of 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid, and adjust the pH to 4.0 with 0.2 M sodium hydroxide.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.

2. Instrumentation

-

A three-electrode electrochemical workstation consisting of:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

3. Electrochemical Measurement Procedure

-

Electrode Pretreatment: Prior to each measurement, polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2 minutes in ethanol and then deionized water.

-

Electrochemical Cell Setup: Transfer 10 mL of the supporting electrolyte (B-R buffer, pH 4.0) into the electrochemical cell. Add a known volume of the mexazolam working standard solution.

-

Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.

-

Voltammetric Analysis (Differential Pulse Voltammetry - DPV):

-

Potential Range: -0.4 V to -1.2 V vs. Ag/AgCl

-

Modulation Amplitude: 50 mV

-

Modulation Time: 50 ms

-

Interval Time: 0.5 s

-

Scan Rate: 20 mV/s

-

-

Data Acquisition: Record the differential pulse voltammogram. The peak current at the characteristic reduction potential is proportional to the concentration of mexazolam.

-

Calibration Curve: Construct a calibration curve by plotting the peak current versus the concentration of the mexazolam standards.

-

Sample Analysis: For the analysis of an unknown sample, prepare the sample in the supporting electrolyte and record its voltammogram under the same conditions. Determine the concentration from the calibration curve.

Visualizations

Caption: Experimental workflow for the electroanalytical determination of mexazolam.

Caption: Plausible electrochemical reduction and degradation pathway of mexazolam.

The described electroanalytical method provides a sensitive, rapid, and cost-effective approach for the quantitative determination of mexazolam. The protocol can be readily implemented in analytical laboratories for quality control of pharmaceutical formulations and can be adapted for the analysis of biological samples with appropriate sample pretreatment. The provided diagrams illustrate the straightforward workflow and the underlying electrochemical principles. While the direct formation of this compound via this electrochemical method is hypothetical, understanding potential degradation pathways is crucial in drug stability and analysis.

References

- 1. Voltage-clamp evidence of GABAA receptor subunit-specific effects: pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, as compared to alprazolam, bromazepam, and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Benzodiazepine Electroanalysis [mdpi.com]

- 4. Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Analysis of 2-Amino-2',5'-dichlorobenzophenone by High-Performance Liquid Chromatography

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2',5'-dichlorobenzophenone, a key intermediate in the synthesis of pharmaceuticals such as lorazepam.[1][2] The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a reliable and efficient means for quality control and impurity profiling in research and drug development settings.

Introduction

This compound is a critical starting material and potential impurity in the manufacturing of several benzodiazepine drugs.[3] Accurate and precise analytical methods are therefore essential to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. While specific validated methods for this exact analyte are not widely published, the following protocol is based on established methods for structurally similar aromatic amines and benzophenone derivatives.[4][5]

Experimental

Instrumentation and Consumables

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector (VWD) or diode array detector (DAD).

-

Chromatographic Column: A C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Filters: 0.45 µm PTFE syringe filters for sample preparation.

Reagents and Standards

-

This compound Reference Standard: Purity ≥ 99%.

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized, 18.2 MΩ·cm.

-

Methanol: HPLC grade.

-

Phosphoric Acid (H₃PO₄): Analytical grade.

Protocols

Preparation of Mobile Phase

-

Prepare a mobile phase consisting of a 70:30 (v/v) mixture of Acetonitrile and Water.

-

To every 1000 mL of the mixture, add 1.0 mL of phosphoric acid to adjust the pH and improve peak shape.

-

Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

-

From the stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Preparation of Sample Solution

-

Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Data Presentation

The following table presents a hypothetical summary of validation parameters for the described method, based on typical performance characteristics for similar analyses.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Specificity | No interference from blank/placebo |

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control testing of raw materials and for monitoring the purity of this compound in various stages of the drug development process.

References

Application Notes and Protocols: Synthesis of Novel Skeletal Muscle Relaxants from 2-Amino-2',5'-dichlorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential evaluation of novel skeletal muscle relaxants derived from 2-Amino-2',5'-dichlorobenzophenone. This document includes proposed synthetic protocols, a summary of relevant pharmacological data for analogous compounds, and a detailed examination of the underlying mechanism of action.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, most notably benzodiazepines, which are widely recognized for their anxiolytic, sedative, hypnotic, and skeletal muscle relaxant properties. The structural scaffold of this compound presents a versatile platform for the development of novel derivatives with potentially improved efficacy and side-effect profiles as skeletal muscle relaxants. This document outlines the synthetic strategy, experimental protocols, and evaluation methods for developing such novel compounds.

Data Presentation

While specific quantitative data for novel derivatives of this compound are not yet available, the following table summarizes the muscle relaxant potency of well-established benzodiazepines, some of which are synthesized from precursors structurally related to this compound. This data, primarily from rotarod tests on mice, serves as a benchmark for the evaluation of newly synthesized compounds.

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Primary Reference |

| Diazepam | Mouse | Oral | 1.5 | Public Pharmacological Data |

| Lorazepam | Mouse | Oral | 0.4 | Public Pharmacological Data |

| Clonazepam | Mouse | Oral | 0.07 | Public Pharmacological Data |

| Tizanidine | Mouse | Intraperitoneal | 1.2 | Public Pharmacological Data |

Proposed Signaling Pathway for Muscle Relaxation

The primary mechanism of action for skeletal muscle relaxation by benzodiazepine-related compounds involves the enhancement of gamma-aminobutyric acid (GABA) neurotransmission in the central nervous system.[1][2][3][4][5] These compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel.[1][2] Binding of the benzodiazepine derivative to a specific site on the GABA-A receptor increases the affinity of GABA for its own binding site.[1][3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which ultimately manifests as skeletal muscle relaxation.[1][2]

Figure 1: Proposed signaling pathway for muscle relaxation.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-substituted 2-aminobenzophenone derivatives and provide a framework for the synthesis of novel skeletal muscle relaxants from this compound.[6][7]

Protocol 1: Synthesis of 2-(Chloroacetamido)-2',5'-dichlorobenzophenone (Intermediate 1)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mole) in toluene.

-

Addition of Reagent: To this solution, add chloroacetyl chloride (2 moles) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Chloroacetamido)-2',5'-dichlorobenzophenone.

Protocol 2: Synthesis of Novel this compound Derivatives

-

Reaction Setup: In a sealed microwave reaction vessel, combine 2-(Chloroacetamido)-2',5'-dichlorobenzophenone (1 equivalent), a selected primary or secondary amine (1.2 equivalents), and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF).

-